![molecular formula C6H7BrN2 B599377 1-allyl-4-bromo-1H-pyrazole CAS No. 13369-72-7](/img/structure/B599377.png)
1-allyl-4-bromo-1H-pyrazole
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Overview
Description
“1-allyl-4-bromo-1H-pyrazole” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at adjacent positions and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .
Molecular Structure Analysis
The molecular formula of “1-allyl-4-bromo-1H-pyrazole” is C6H7BrN2 . The structure of pyrazoles is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Also, it’s cyanation in the presence of palladium catalysts has been reported .
Scientific Research Applications
Organic Synthesis
1-allyl-4-bromo-1H-pyrazole serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block for creating a variety of complex molecules. It can undergo various reactions such as Suzuki coupling, which is used to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound’s derivatives are explored for their potential use in creating new materials with desirable properties. For instance, pyrazole-based polymers and coatings can be synthesized, which might exhibit unique thermal stability or electrical conductivity suitable for industrial applications .
Biological Research
The pyrazole ring is a common motif in medicinal chemistry. 1-allyl-4-bromo-1H-pyrazole derivatives are investigated for their biological activity, including their use as enzyme inhibitors or receptor modulators. This research can lead to the development of new drugs for various diseases .
Photophysical Studies
Pyrazoles are known for their photophysical properties. Researchers study 1-allyl-4-bromo-1H-pyrazole derivatives to develop new fluorescent probes or materials that can be used in sensing applications, such as detecting metal ions or environmental pollutants .
Industrial Processes
This compound is used in the synthesis of industrial chemicals. For example, it can be a precursor for the production of dyes, pigments, and other specialty chemicals that require a pyrazole core for their activity .
Pharmaceuticals
In the pharmaceutical industry, 1-allyl-4-bromo-1H-pyrazole is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its derivatives are screened for a range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties .
Safety and Hazards
Mechanism of Action
Target of Action
1-Allyl-4-bromo-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that 4-substituted pyrazoles, like 1-allyl-4-bromo-1h-pyrazole, can act as inhibitors of liver alcohol dehydrogenase . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in cellular processes.
Result of Action
Given that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , it’s plausible that the compound could alter cellular processes related to this enzyme
properties
IUPAC Name |
4-bromo-1-prop-2-enylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQAURXVMBQLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13369-72-7 |
Source
|
Record name | 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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